

An In-depth Technical Guide to 1-Azacyclooctadecane: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	1-Azacyclooctadecane
CAS No.:	296-19-5
Cat. No.:	B13821547

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **1-Azacyclooctadecane**, a large-ring, saturated heterocyclic amine. Due to the limited availability of specific experimental data for this particular macrocycle, this document synthesizes information from established principles of macrocyclic chemistry and analogous structures to offer a predictive yet scientifically grounded perspective. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of large-ring aza-macrocycles.

Nomenclature, Structure, and Identification

1-Azacyclooctadecane is a saturated, 18-membered ring containing seventeen carbon atoms and one nitrogen atom. According to IUPAC nomenclature, the "aza" prefix indicates the nitrogen atom, and "cyclooctadecane" specifies the 18-membered saturated ring.^{[1][2][3]} The numbering of the ring atoms starts from the nitrogen atom as position 1.

Systematic IUPAC Name: **1-Azacyclooctadecane** Common Names: While no widely accepted common name exists, it could be referred to as heptadecamethyleneimine. CAS Number: A specific CAS (Chemical Abstracts Service) number for **1-Azacyclooctadecane** is not readily found in major chemical databases. This suggests that the compound is not a common article of commerce and may not have been extensively synthesized or characterized. Researchers interested in this molecule would likely be exploring novel chemical space.

Molecular Formula: C₁₇H₃₅N Molecular Weight: 253.47 g/mol

Table 1: Key Identifiers for **1-Azacyclooctadecane**

Identifier	Value
IUPAC Name	1-Azacyclooctadecane
Molecular Formula	C ₁₇ H ₃₅ N
Molecular Weight	253.47 g/mol
Canonical SMILES	C1CCCCCCCCCCCCCNCC1
InChI Key	InChI=1S/C17H35N/c1-2-4-6-8-10-12-14-16-18-17-15-13-11-9-7-5-3-1/h18H,1-17H2

Proposed Synthetic Strategies

The synthesis of large-ring macrocycles can be challenging due to the entropic unfavorability of cyclization over polymerization. However, several established methods can be adapted for the synthesis of **1-Azacyclooctadecane**.^[4]^[5] High-dilution conditions are typically employed to favor intramolecular reactions.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for the formation of large rings.^[5] A plausible route to **1-Azacyclooctadecane** would involve the RCM of a diene precursor.

Experimental Protocol:

- **Synthesis of the Diene Precursor:** An N-protected 1,16-heptadecadiene-amine would be the starting material. For example, N-allyl-15-pentadecen-1-amine could be synthesized via standard alkylation methods. The nitrogen can be protected with a group that is stable to the RCM catalyst and easily removable, such as a Boc or Cbz group.
- **Ring-Closing Metathesis:** The diene precursor is dissolved in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere. A Grubbs or Hoveyda-Grubbs catalyst (1-5 mol%) is added, and the reaction is stirred at room temperature or with gentle heating. The reaction progress is monitored by TLC or GC-MS.
- **Reduction of the Double Bond:** Following successful cyclization, the resulting unsaturated macrocycle is hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the saturated **1-Azacyclooctadecane**.
- **Deprotection:** The protecting group on the nitrogen is removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz).



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Caption: Proposed synthesis of **1-Azacyclooctadecane** via Ring-Closing Metathesis.

Macrolactamization followed by Reduction

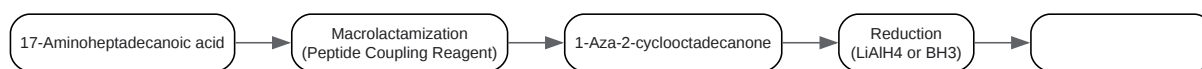
Another common strategy involves the formation of a macrolactam (a cyclic amide) followed by its reduction.^[5]

Experimental Protocol:

- **Synthesis of the Amino Acid Precursor:** 17-Aminoheptadecanoic acid would be the required precursor. This can be synthesized through multi-step routes starting from commercially available long-chain fatty acids or diols.
- **Macrolactamization:** The 17-aminoheptadecanoic acid is cyclized under high-dilution conditions using a peptide coupling reagent such as DCC/DMAP, HBTU, or by activating the

carboxylic acid as an active ester.

- Reduction of the Lactam: The resulting macrolactam, 1-aza-2-cyclooctadecanone, is then reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH_4) or borane (BH_3).



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Caption: Proposed synthesis of **1-Azacyclooctadecane** via Macrolactamization.

Predicted Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of **1-Azacyclooctadecane** can be predicted based on its structure as a large, aliphatic secondary amine.

Table 2: Predicted Physicochemical Properties of **1-Azacyclooctadecane**

Property	Predicted Value/Description	Rationale
Appearance	Colorless to pale yellow waxy solid or viscous liquid	High molecular weight and long alkyl chain
Boiling Point	> 300 °C (at atmospheric pressure)	High molecular weight leads to strong van der Waals forces
Melting Point	Likely in the range of 40-70 °C	Dependent on crystal packing, but expected to be a solid at room temperature
Solubility	Insoluble in water; soluble in nonpolar organic solvents (e.g., hexanes, chloroform)	The long hydrocarbon chain dominates the polarity
pKa of Conjugate Acid	~10-11	Typical for a secondary aliphatic amine

Spectroscopic Characterization

The characterization of **1-Azacyclooctadecane** would rely on standard spectroscopic techniques.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- ¹H NMR (Proton Nuclear Magnetic Resonance):
 - A broad singlet around δ 1.0-2.0 ppm corresponding to the N-H proton.
 - A multiplet around δ 2.5-2.8 ppm for the two methylene groups (CH₂) adjacent to the nitrogen atom.
 - A large, broad multiplet in the region of δ 1.2-1.6 ppm for the remaining methylene groups in the ring.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
 - A signal around δ 45-55 ppm for the carbons directly bonded to the nitrogen.

- Multiple signals in the δ 20-35 ppm region for the other carbon atoms in the ring. The exact number of signals would depend on the conformational flexibility of the large ring at the measurement temperature.
- IR (Infrared) Spectroscopy:
 - A weak to medium absorption band in the 3300-3500 cm^{-1} region corresponding to the N-H stretching vibration.
 - Multiple sharp absorption bands between 2850-2960 cm^{-1} due to C-H stretching of the methylene groups.
 - An N-H bending vibration may be observed around 1550-1650 cm^{-1} .
- MS (Mass Spectrometry):
 - The molecular ion peak (M^+) would be observed at $m/z = 253$.
 - The base peak is likely to be a fragment resulting from alpha-cleavage, leading to the loss of an alkyl radical and the formation of a stable iminium ion.

Potential Applications in Drug Discovery and Materials Science

While specific applications for **1-Azacyclooctadecane** have not been reported, its structural features suggest several areas of potential interest for researchers. Large-ring heterocycles are of growing importance in medicinal chemistry and materials science.[\[5\]](#)[\[11\]](#)[\[12\]](#)

Medicinal Chemistry and Drug Development

- Scaffold for Novel Therapeutics: The large, flexible, and lipophilic nature of the **1-azacyclooctadecane** ring could serve as a unique scaffold for the development of new drugs. The nitrogen atom provides a handle for further functionalization to introduce pharmacophoric groups. Macrocycles are known to be able to target challenging protein-protein interactions.[\[11\]](#)

- **Drug Delivery:** The lipophilic nature of the macrocycle could be exploited in drug delivery systems, for example, in the formation of liposomes or as a component of a lipid-based drug carrier.
- **Bioisostere:** In medicinal chemistry, replacing parts of a molecule with structurally different but functionally similar groups (bioisosteres) is a common strategy. The **1-azacyclooctadecane** ring could be explored as a bioisostere for other large cyclic structures in known bioactive molecules.

Materials Science

- **Phase Transfer Catalysis:** The nitrogen atom can be quaternized to form a cationic surfactant or a phase transfer catalyst. The long alkyl chain would impart significant lipophilicity.
- **Coordination Chemistry:** As a ligand, **1-Azacyclooctadecane** could coordinate to metal ions. The large ring size would likely lead to the formation of unique coordination complexes with interesting catalytic or material properties.
- **Self-Assembled Monolayers:** The amine functionality can be used to anchor the molecule to surfaces (e.g., gold or silica), while the long alkyl chain could form self-assembled monolayers with potential applications in surface modification and nanotechnology.

Conclusion

1-Azacyclooctadecane represents an intriguing yet underexplored member of the aza-macrocycle family. This guide has outlined its fundamental characteristics based on established chemical principles, proposed viable synthetic routes, and predicted its key properties and spectroscopic signatures. The potential applications in diverse fields such as medicinal chemistry and materials science highlight the value of exploring such novel chemical entities. Further experimental investigation is warranted to validate these predictions and unlock the full potential of this and other large-ring heterocyclic compounds.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Azacyclooctadecane: Synthesis, Properties, and Potential Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13821547/docs#an-in-depth-technical-guide-to-1-azacyclooctadecane-synthesis-properties-and-potential-applications>]

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